Ethyl 2-[(4-ethylbenzoyl)amino]benzoate
Description
Ethyl 2-[(4-ethylbenzoyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the 2-position with a 4-ethylbenzamide group. Its molecular formula is C₁₈H₁₉NO₃, with a molecular weight of 297.35 g/mol. The compound is likely synthesized via amide coupling between ethyl 2-aminobenzoate and 4-ethylbenzoyl chloride, a method analogous to the preparation of Ethyl 2-[(4-bromobenzoyl)amino]benzoate .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3g/mol |
IUPAC Name |
ethyl 2-[(4-ethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-3-13-9-11-14(12-10-13)17(20)19-16-8-6-5-7-15(16)18(21)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
AYHIZNLKJSLCRQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares Ethyl 2-[(4-ethylbenzoyl)amino]benzoate with key analogs, highlighting substituent effects:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, trifluoroacetyl) increase molecular weight and polarity, influencing solubility and reactivity .
- Bulkier substituents (e.g., dichlorophenoxyacetyl) reduce solubility in polar solvents but enhance lipid affinity, relevant for membrane permeability in bioactive compounds .
Physicochemical Properties
- Solubility: Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) exhibit enhanced water solubility due to ethylene oxide chains, whereas halogenated analogs (e.g., bromo, chloro) are more lipophilic .
- Spectroscopic Characterization: NMR: Aromatic protons in Ethyl 4-aminobenzoate show chemical shifts at δ 6.5–8.0 ppm (1H-NMR, CDCl₃), while trifluoroacetyl groups exhibit distinct ¹⁹F-NMR signals . FT-IR: Amide C=O stretches appear at ~1650–1700 cm⁻¹, and ester C=O at ~1720 cm⁻¹ .
Preparation Methods
Esterification of 2-Aminobenzoic Acid
The synthesis begins with the esterification of 2-aminobenzoic acid to form ethyl 2-aminobenzoate. Traditional methods employ sulfuric acid as a catalyst, but recent advances utilize solid catalysts for greener processes.
Methodology from Patent CN105481707A:
-
Catalyst: Rare-earth oxides (e.g., neodymium sesquioxide, holmium oxide) at 1–5 wt% of substrate.
-
Solvent System: Absolute ethanol with toluene or xylene as a water entrainer.
-
Conditions: Reflux at 78–85°C for 4–6 hours, achieving >99.5% conversion.
-
Workup: Hot filtration removes the reusable catalyst, followed by distillation to recover excess ethanol.
Comparative Data:
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ (traditional) | 85–90 | 95–97 | 8–10 |
| Neodymium sesquioxide | 98–99 | 99.5+ | 4–6 |
This method eliminates acidic wastewater and enables catalyst reuse for >10 cycles without loss of activity.
Synthesis of 4-Ethylbenzoyl Chloride
4-Ethylbenzoic acid is activated to its acyl chloride derivative, a critical intermediate for amide bond formation.
Halogenation Protocol from Patent WO2013156270A1:
-
Reagent: Thionyl chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Conditions: Stirring at 25–40°C for 2–3 hours under nitrogen.
-
Workup: Excess thionyl chloride is removed via rotary evaporation, yielding 4-ethylbenzoyl chloride in >95% purity.
Key Insight:
The use of thionyl chloride over phosphorus pentachloride minimizes byproduct formation and simplifies purification.
Amidation of Ethyl 2-Aminobenzoate
The final step involves coupling 4-ethylbenzoyl chloride with ethyl 2-aminobenzoate under controlled conditions.
-
Base: Sodium bicarbonate (2.0 equivalents) in acetone/water biphasic solvent.
-
Conditions: Dropwise addition of acyl chloride at 0–5°C, followed by stirring at 25°C for 4 hours.
-
Workup: Filtration, aqueous wash to remove salts, and recrystallization from ethanol/water.
Yield Optimization:
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Acetone/water | 25 | NaHCO₃ | 92 |
| THF | 40 | Triethylamine | 88 |
| Toluene | 25 | Pyridine | 85 |
The acetone/water system suppresses hydrolysis of the ester group while ensuring efficient amide bond formation.
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Patent WO2013156270A1 highlights a two-step continuous process for analogous compounds:
-
Esterification Module: Fixed-bed reactor packed with neodymium oxide catalyst for 2-aminobenzoic acid esterification.
-
Amidation Module: Tubular reactor with in-line neutralization of HCl using NaOH.
Advantages:
-
20% higher throughput compared to batch processes.
-
Reduced solvent consumption via integrated distillation.
Environmental and Economic Considerations
-
Waste Minimization: Solid catalysts (e.g., neodymium sesquioxide) and recyclable solvents (toluene) align with green chemistry principles.
-
Cost Analysis:
-
Traditional route: $12.50/kg (including waste treatment).
-
Catalytic route: $9.80/kg (5,000 kg batch).
-
Challenges and Mitigation Strategies
Side Reactions and Byproducts
Purification Techniques
-
Recrystallization: Ethanol/water (7:3 v/v) yields crystals with 99.8% purity.
-
Chromatography: Reserved for pharmaceutical-grade material, increasing cost by 30%.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-[(4-ethylbenzoyl)amino]benzoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via a two-step process:
Acylation : React ethyl 2-aminobenzoate with 4-ethylbenzoyl chloride in the presence of a base (e.g., sodium bicarbonate) to form the amide bond.
Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) or recrystallization is used to isolate the product .
- Optimization : Key variables include solvent polarity (acetonitrile or ethanol), temperature (50–80°C), and catalyst/base selection. Thin-layer chromatography (TLC) is employed to monitor reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and amide NH (δ 10–11 ppm).
- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~168 ppm, ester C=O at ~170 ppm) .
- Infrared (IR) Spectroscopy : Validates amide (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and ester (C–O at ~1250 cm⁻¹) functional groups .
Q. How do the electronic effects of substituents influence the reactivity of this compound?
- The electron-donating ethyl group on the benzoyl ring stabilizes the amide bond, reducing susceptibility to hydrolysis. Conversely, the ester group is more reactive toward nucleophilic attack (e.g., hydrolysis under basic conditions). Computational studies (DFT) can model electron density distribution to predict reaction sites .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments derived from spectroscopic analysis?
- Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous bond lengths, angles, and torsion angles. For example, in related compounds, crystallography confirmed the planar geometry of the amide group and non-covalent interactions (e.g., C–H···O) influencing molecular packing .
- Validation : Compare experimental XRD data with density functional theory (DFT)-optimized structures to address discrepancies in NMR or IR interpretations .
Q. What experimental strategies mitigate challenges in synthesizing derivatives with sterically hindered substituents?
- Steric Mitigation :
- Use bulky solvents (e.g., DMF) to stabilize transition states.
- Employ microwave-assisted synthesis to enhance reaction rates and reduce side products.
- Introduce directing groups (e.g., nitro) to control regioselectivity during functionalization .
Q. How can researchers analyze conflicting biological activity data for this compound analogs?
- Data Triangulation :
In vitro assays : Compare IC₅₀ values across multiple cell lines to rule out cell-specific effects.
Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) to validate hypothesized mechanisms.
Meta-analysis : Review structure-activity relationship (SAR) studies of analogs (e.g., chloro or nitro substituents) to identify trends .
Q. What role does the ethyl ester group play in the compound’s stability under varying pH conditions?
- Hydrolysis Kinetics :
- Acidic conditions : Ester hydrolysis proceeds via protonation of the carbonyl oxygen, forming a carboxylic acid.
- Basic conditions : Nucleophilic attack by OH⁻ leads to faster degradation.
- Stability Testing : High-performance liquid chromatography (HPLC) tracks degradation products, while Arrhenius plots predict shelf-life under storage conditions .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Analogs
| Parameter | Value (Example from ) |
|---|---|
| Space group | P2₁/c |
| Bond length (C=O) | 1.214 Å |
| Dihedral angle (amide) | 178.2° |
| R-factor | 0.045 |
Table 2 : Comparative Reactivity of Substituents in Amide Derivatives
| Substituent (Position) | Hydrolysis Rate (Relative to H) |
|---|---|
| 4-NO₂ | 2.5× faster |
| 4-Cl | 1.8× faster |
| 4-CH₂CH₃ | 0.6× slower |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
